molecular formula C18H20F2N4O3 B14933613 methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

Cat. No.: B14933613
M. Wt: 378.4 g/mol
InChI Key: POOGYFRRUHRMKJ-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a synthetic organic compound characterized by a fused imidazo[4,5-c]pyridine core substituted with a 2,5-difluorophenyl group at the 4-position. The molecule also features a butanoate ester linked via a carbamoyl bridge to the nitrogen atom of the heterocyclic ring. The methyl ester moiety enhances solubility and bioavailability, a common strategy in prodrug design .

Properties

Molecular Formula

C18H20F2N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate

InChI

InChI=1S/C18H20F2N4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)12-9-11(19)4-5-13(12)20/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23)

InChI Key

POOGYFRRUHRMKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)F)F)N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the butanoate ester through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability[2][2].

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Analog: 3-Chloro-4-Fluorophenyl Derivative

A closely related analog, methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate, differs solely in the substitution pattern of the aryl group (3-chloro-4-fluorophenyl vs. 2,5-difluorophenyl). Key distinctions include:

  • Steric hindrance : The 3-chloro substituent may impose greater steric bulk than fluorine, influencing interactions with hydrophobic pockets in biological targets.
  • Meta vs. ortho/para substitution : The 3,4-substitution pattern could disrupt π-stacking or hydrogen-bonding networks compared to the 2,5-difluoro configuration.
Property 2,5-Difluorophenyl Derivative 3-Chloro-4-Fluorophenyl Derivative
Substituent positions ortho/para meta/para
Electronegativity (X) F: 4.0 Cl: 3.0, F: 4.0
Predicted logP ~2.5 (estimated) ~3.0 (estimated)
Steric bulk Low Moderate

Functional Group Analogues: Methyl Ester-Containing Agrochemicals

Several methyl ester derivatives listed in the Pesticide Chemicals Glossary share structural motifs relevant to solubility and metabolic stability:

  • Tribenuron-methyl: A sulfonylurea herbicide with a methyl ester group. Unlike the target compound, it features a pyrimidinyl-sulfonylurea scaffold, highlighting divergent biological targets (acetolactate synthase inhibition vs.
  • Imazamethabenz-methyl: A methyl ester of an imidazolinone herbicide. While both compounds contain imidazole-related cores, the absence of a fused pyridine ring and the presence of a benzoate ester differentiate its mechanism (acetohydroxyacid synthase inhibition).
Compound Core Structure Primary Use Key Functional Groups
Target compound Imidazo[4,5-c]pyridine Undisclosed 2,5-Difluorophenyl, methyl ester
Tribenuron-methyl Pyrimidinyl-sulfonylurea Herbicide Sulfonylurea, methyl ester
Imazamethabenz-methyl Imidazolinone-benzoate Herbicide Benzoate ester, isopropyl

Source: Derived from structural data in .

Research Findings and Implications

  • The 2,5-difluorophenyl group may necessitate selective halogenation under controlled conditions .
  • Toxicity and Environmental Impact : Methyl esters in agrochemicals (e.g., haloxyfop-methyl) are associated with controlled degradation profiles. However, revisions in EPA’s Toxics Release Inventory (TRI) data highlight the importance of accurate reporting for such compounds, particularly regarding off-site transfers .

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